Diflumidone Sodium
Description
Diflumidone sodium is a non-steroidal anti-inflammatory drug (NSAID) with the molecular formula C₁₄H₁₁F₂NO₃S·Na and CAS numbers 22736-85-2 () or 22737-01-5 (). It is classified as an anti-inflammatory agent, structurally characterized by a benzoylated trifluoromethanesulfonanilide backbone with sodium as a counterion. This compound inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and inflammation .
Properties
IUPAC Name |
sodium;(3-benzoylphenyl)-(difluoromethylsulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2NO3S.Na/c15-14(16)21(19,20)17-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10;/h1-9,14H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBBVDWXAWJQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N-]S(=O)(=O)C(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22736-85-2 (Parent) | |
| Record name | Diflumidone sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
333.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22737-01-5 | |
| Record name | Diflumidone sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIFLUMIDONE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NLB7019Y0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of diflumidone sodium involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route often includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of fluorine atoms via halogenation reactions.
Step 3: Conversion to the sodium salt form through neutralization with sodium hydroxide.
Industrial production methods may involve optimization of these steps to increase yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
Diflumidone sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diflumidone sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Explored for potential therapeutic uses in treating inflammatory conditions.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations.
Mechanism of Action
The mechanism of action of diflumidone sodium involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. Prostaglandins play a key role in inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Structural and Pharmacological Comparison
Diflumidone sodium belongs to the aryl sulfonamide class of NSAIDs. Key structural features include fluorine atoms and an SO₂ group , which enhance binding affinity through electrostatic interactions . Below is a comparison with structurally or functionally related compounds:
Key Observations :
- Fluorine and Halogen Content : this compound and bromfenac sodium both contain halogens (F, Br), which improve metabolic stability and target binding .
- Sulfonamide Group : this compound and bromfenac sodium include SO₂ moieties, enabling stronger electrostatic interactions with COX enzymes compared to diflunisal .
- Clinical Utility : Unlike this compound, bromfenac sodium is specifically formulated for ocular use, while difluprednate (a corticosteroid) operates via a different anti-inflammatory pathway .
Mechanism of Action and Binding Studies
Studies on spike protein binding pockets revealed that compounds like this compound are enriched in SO₂ groups (2.97-fold overrepresentation, p < 0.001) and fluorine atoms (2.16-fold, p < 0.001), which facilitate interactions beyond hydrogen bonding, such as dipole and van der Waals forces . This explains their high affinity for COX enzymes and prolonged anti-inflammatory effects compared to non-halogenated NSAIDs.
Pharmacokinetic and Regulatory Profiles
- This compound : Listed in the FDA’s Unique Ingredient Identifier (UNII) system as E96467495S and classified under HS 29350090 for international trade ().
- Bromfenac Sodium : Has a distinct regulatory profile (UNII: 8ECV571Y37) and is categorized under HS 29225000, reflecting its specialized ocular application ().
- Discrepancy Note: CAS numbers for this compound vary between sources (22736-85-2 vs. 22737-01-5), possibly due to differences in salt forms or database errors .
Research Findings and Clinical Relevance
- Anti-inflammatory Efficacy : this compound demonstrates comparable potency to bromfenac in preclinical models but lacks clinical data for systemic use, unlike its ocular counterpart .
- Synthetic Accessibility: A 2024 study reported a streamlined synthesis of diflumidone in 74% yield using novel fluorinated reagents, enhancing its production scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
